molecular formula C17H12N2O B8802174 2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile CAS No. 27389-83-9

2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile

Cat. No.: B8802174
CAS No.: 27389-83-9
M. Wt: 260.29 g/mol
InChI Key: GBQGNEMSQIQFRK-UHFFFAOYSA-N
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Description

Malononitrile, (p-(benzyloxy)benzylidene)-: is an organic compound that belongs to the class of benzylidenemalononitriles. This compound is characterized by the presence of a benzylidene group attached to a malononitrile moiety, with a benzyloxy substituent on the benzylidene ring. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing malononitrile, (p-(benzyloxy)benzylidene)- is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. For instance, the reaction between p-(benzyloxy)benzaldehyde and malononitrile can be catalyzed by bases such as piperidine or pyridine under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of malononitrile, (p-(benzyloxy)benzylidene)- can be optimized by using heterogeneous catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using combustion methods with glycine or glycerol as fuel. The reaction is typically carried out in solvents like ethyl acetate at temperatures around 60°C, achieving high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: Malononitrile, (p-(benzyloxy)benzylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Malononitrile, (p-(benzyloxy)benzylidene)- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Malononitrile, (p-(benzyloxy)benzylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

27389-83-9

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C17H12N2O/c18-11-16(12-19)10-14-6-8-17(9-7-14)20-13-15-4-2-1-3-5-15/h1-10H,13H2

InChI Key

GBQGNEMSQIQFRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.22 g (67 mmol) of 4-benzyloxybenzaldehyde and 5.31 g (80.4 mmol) of malonodinitrile were suspended in 80 ml of isopropanol in the presence of 0.2 ml of piperidine. In so doing the mixture increased in temperature from 19° to 31° C. A solution resulted, from which a solid was finally obtained. This was filtered off after stirring for 30 min. There were obtained 10.3 g (59%) of 2-(4-benzyloxy-benzylidene)-malononitrile with m.p. 146°-148° C.
Quantity
14.22 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

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